N-(2-aminophenyl)pyridine-4-carboxamide

Antisecretory Gastric acid secretion H+/K+ ATPase

Procuring generic N-aryl-pyridine-4-carboxamides risks receiving inert meta- or para-amino regioisomers-only the ortho-amino form (CAS 105101-25-5) exhibits biological activity, as demonstrated by 54% K+-stimulated acid secretion inhibition at 10⁻⁴ M in rabbit gastric gland assays. This scaffold delivers: • Regioisomerically authenticated ortho-NH₂ moiety for ATP-competitive kinase inhibitor & zinc-chelating HDAC ligand libraries • Bidentate 1,2-diamine metal-coordination geometry distinct from 3- and 4-amino isomers • Three hydrogen-bonding vectors (pyridine N, amide NH, aniline NH₂) enabling systematic SAR without deprotection. Supplied with full analytical documentation for immediate medicinal chemistry and coordination chemistry deployment.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 105101-25-5
Cat. No. B025330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)pyridine-4-carboxamide
CAS105101-25-5
SynonymsN-(2-AMINO-PHENYL)-ISONICOTINAMIDE
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16)
InChIKeyQBPHVELTLHFPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)pyridine-4-carboxamide: Sourcing & Differentiation Guide


N-(2-Aminophenyl)pyridine-4-carboxamide (syn. N-(2-Amino-phenyl)-isonicotinamide, CAS 105101-25-5) is an aromatic amide featuring a pyridine-4-carboxamide core linked to an ortho-amino-substituted aniline ring [1]. The compound is classified as a small-molecule building block and has been investigated as both a synthetic intermediate for kinase-targeted libraries and as a ligand in coordination chemistry . Its earliest documented biological profiling, disclosed in a 1988 antisecretory patent, demonstrated that the ortho-amino substitution pattern confers functional activity absent in the corresponding meta- and para-regioisomers [2].

Why Generic Substitution with 3-Amino, 4-Amino, or Unsubstituted Analogs Fails


Regioisomeric substitution on the aniline ring of N-aryl-isonicotinamides dictates biological activity. The 3-amino and 4-amino isomers (CAS 904013-52-1 and 13116-08-0, respectively) were explicitly tested and found to be inactive in the rabbit gastric gland antisecretory assay, as was the unsubstituted N-phenyl parent compound [1]. Furthermore, the reduced (non-N-oxide) form of the target compound exhibits a distinct pharmacological profile from its 1-oxide derivative, showing a different pattern of secretagogue-dependent inhibition [1]. Consequently, procurement of a generic N-aryl-pyridine-4-carboxamide without specifying the ortho-amino substitution risks delivering a functionally inert analog, while confusing the reduced form with the N-oxide leads to divergent experimental outcomes.

Quantitative Differentiation vs. Closest Analogs


Ortho-Amino Substitution Confers Antisecretory Activity

In a rabbit isolated gastric gland assay measuring inhibition of 14C-aminopyrine uptake, N-(2-aminophenyl)pyridine-4-carboxamide at a concentration of 10^-4 M produced 54% inhibition of the maximum response to K+ stimulation [1]. Under identical conditions, the 3-amino (meta) and 4-amino (para) regioisomers, as well as the unsubstituted N-phenyl parent, were reported as inactive, demonstrating that antisecretory activity within this chemotype is uniquely dependent on the ortho-amino substitution pattern [1].

Antisecretory Gastric acid secretion H+/K+ ATPase

Reduced Form vs. N-Oxide: Divergent Inhibition Profiles

The reduced form (target compound) and its 1-oxide derivative exhibit qualitatively distinct inhibition profiles against two secretagogues. The 1-oxide inhibited DBcAMP-stimulated uptake by 106% and K+-stimulated uptake by 130% at 10^-4 M, whereas the reduced form showed no measurable inhibition against DBcAMP stimulation yet retained 54% inhibition against K+ stimulation [1]. This differential suggests that oxidation state modulates the intracellular site of action, with the reduced form selectively affecting the H+/K+ ATPase-level response.

Antisecretory Gastric acid secretion DBcAMP H+/K+ ATPase

Bifunctional Building Block with Free Primary Amine

The ortho-aminophenyl moiety provides a free primary aromatic amine (NH2) with a computed hydrogen bond donor count of 2 and a topological polar surface area (TPSA) of 68 Ų [1][2]. This permits orthogonal derivatization (e.g., amide coupling, reductive amination, diazotization) at a site electronically distinct from the pyridine nitrogen and the carboxamide group. In contrast, the corresponding N-(4-aminophenyl) and N-(3-aminophenyl) regioisomers position the amine at a different distance and orientation relative to the pyridine ring, altering the geometry of any resulting bifunctional ligand. The unsubstituted N-phenyl analog lacks a derivatizable amine entirely, limiting its utility as a scaffold for conjugate synthesis.

Chemical building block Medicinal chemistry Library synthesis

Commercial Availability vs. Custom-Synthesis Analogs

N-(2-Aminophenyl)pyridine-4-carboxamide is commercially available from multiple vendors including Enamine (catalog EN300-43578, distributed through Sigma-Aldrich) with a specified purity of ≥95% as a powder . In contrast, the N-(2-aminophenyl)nicotinamide isomer (CAS 436089-31-5, the 3-carboxamide positional isomer) [1] and certain substituted N-aryl-isonicotinamide analogs require custom synthesis, introducing lead times of 4–8 weeks and batch-to-batch variability. The availability of the target compound as an off-the-shelf catalog item with documented analytical certificates reduces procurement risk for time-sensitive screening campaigns.

Procurement Commercial availability Purity specification

Evidence-Backed Application Scenarios


H+/K+ ATPase Inhibitor Screening

The compound is directly validated in a rabbit gastric gland aminopyrine uptake assay as an inhibitor of K+-stimulated acid secretion (54% inhibition at 10^-4 M), with the ortho-amino group being essential for activity [1]. Research groups investigating gastric H+/K+ ATPase pharmacology or developing non-systemic antisecretory agents should select the ortho-amino (non-N-oxide) form to avoid DBcAMP-pathway confounding observed with the 1-oxide derivative [1].

Kinase or HDAC Library Synthesis

The compound's ortho-phenylenediamine-like motif (free 2-NH2 plus amide NH) constitutes a privileged fragment for zinc-chelating HDAC inhibitor design and for constructing ATP-competitive kinase inhibitor cores [1]. Medicinal chemistry teams building targeted libraries can exploit the scaffold's three hydrogen-bonding vectors (pyridine N, amide NH, aniline NH2) for systematic SAR exploration without requiring amine deprotection steps [1].

Coordination Chemistry and Metallodrug Discovery

The 1,2-diamine arrangement (ortho-NH2 and amide carbonyl) provides a bidentate metal-coordination site, while the pyridine nitrogen offers a distal monodentate donor [1]. This geometry is structurally distinct from the 3- and 4-amino isomers, which cannot form the same chelate ring size. Researchers developing metal-based catalysts or metallodrug candidates should specify the 2-amino isomer to achieve the intended coordination geometry [1].

SAR Probe for N-Aryl-Isonicotinamide Bioactivity

The patent literature provides a unique dataset showing that moving the amino group from ortho to meta or para positions abolishes antisecretory activity entirely [1]. This makes the compound a critical reference standard for SAR-by-catalog or SAR-by-synthesis studies aiming to map the pharmacophoric requirements of the N-aryl-isonicotinamide chemotype [1].

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